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Compound of Interest

Compound Name: Vodobatinib

Cat. No.: B3181848

For Researchers, Scientists, and Drug Development Professionals

The ability of a drug to penetrate the central nervous system (CNS) is a critical factor in the
treatment of neurological disorders and brain malignancies. This guide provides a detailed
comparison of the CNS penetration of two tyrosine kinase inhibitors, Vodobatinib and nilotinib,
with a focus on their potential applications in neurological diseases like Parkinson's and in
managing CNS relapse in leukemia. This comparison is supported by experimental data from
preclinical and clinical studies.

Executive Summary

Vodobatinib demonstrates significantly higher CNS penetration compared to nilotinib. Clinical
studies have shown that Vodobatinib achieves cerebrospinal fluid (CSF) concentrations
sufficient to inhibit its target, c-Abl kinase, while nilotinib's penetration is considerably lower,
often falling below the concentrations required for effective target engagement in the brain. This
difference in CNS penetration has significant implications for their therapeutic potential in CNS-
related conditions.

Data Presentation: Quantitative Comparison of CNS
Penetration

The following table summarizes the key quantitative data on the CNS penetration of
Vodobatinib and nilotinib from various studies.
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Parameter Vodobatinib Nilotinib Source
c-Abl, BCR-ABL,
Target c-Abl, BCR-ABL DDR1/2, and other

kinases

Indication (CNS-

related)

Investigational for

Parkinson's Disease

Investigational for
Parkinson's Disease
and Alzheimer's
Disease; used in CNS

relapse of CML

In Vitro Potency (c-Abl
IC50)

0.9 nM

15-45 nM

Clinical Study
Population for CNS

Penetration

Healthy volunteers
and Parkinson's

Disease patients

Parkinson's Disease,
Alzheimer's Disease,
and CML patients with
CNS relapse

CSF Concentration
(Cmax)

1.8 nM (48 mg dose),
11.6 nM (192 mg
dose), 12.2 nM (384
mg dose) in healthy

subjects

3.46 nM (150 mg
dose), 4.7 nM (300
mg dose) in
Alzheimer's patients;
Median of 4-13 ng/mL
in CML patients with
CNS relapse

CSF/Plasma Ratio

Not explicitly stated in
the provided
abstracts, but CSF
concentrations exceed
IC50.

Median of 0.53%
(range 0.23-1.5%) in
CML patients with
CNS relapse

Target Engagement in
CNS

Achieved CSF
concentrations 6-8
times greater than the
IC50 for c-Abl at

higher doses.

CSF concentrations
were found to be 7-
fold lower than its
IC50 for c-Abl in a
Parkinson's study.
However, in another

study, it was
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suggested that the low
protein concentration

in CSF could lead to a
higher amount of free,

active nilotinib.

Experimental Protocols

Vodobatinib CNS Penetration Study in Healthy
Volunteers and Parkinson's Disease Patients

o Objective: To assess the safety, plasma pharmacokinetics (PK), and CSF penetration of
Vodobatinib.

o Study Design: Healthy human volunteers received once-daily oral doses of Vodobatinib (48,
192, and 384 mgq) for seven days. A cohort of Parkinson's disease patients also received the
drug.

o Sample Collection: Plasma and CSF samples were collected over a 24-hour period for
pharmacokinetic analysis.

o Analytical Method: While not explicitly detailed in the abstracts, drug concentrations in
plasma and CSF were likely measured using a validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for such
studies.

« In Vitro Assay: The inhibitory activity of Vodobatinib against c-Abl kinase was determined
using an in vitro kinase assay to establish its IC50 value.

Nilotinib CNS Penetration Study in Patients with
Alzheimer's Disease

¢ Objective: To evaluate the safety, tolerability, and pharmacokinetics of nilotinib in individuals
with mild to moderate dementia due to Alzheimer's disease.

o Study Design: Participants were administered daily oral doses of nilotinib at 150 mg or 300
mg.
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o Sample Collection: CSF and plasma samples were collected to measure nilotinib
concentrations.

» Analytical Method: Drug concentrations were measured to determine the Cmax in both
plasma and CSF.

Nilotinib CNS Penetration in CML Patients with CNS
Relapse

o Objective: To assess the CSF penetration and clinical efficacy of nilotinib in patients with
BCR-ABL-positive leukemia who experienced CNS relapse after allogeneic stem cell
transplantation.

o Study Design: Four patients with meningeal relapse were treated with nilotinib.

o Sample Collection: A total of 17 paired CSF and serum samples were collected to determine
nilotinib concentrations.

¢ Analytical Method: Nilotinib concentrations in CSF and serum were measured to calculate
the CSF/plasma ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway, a key target for both
Vodobatinib and nilotinib in the context of leukemia, and a typical experimental workflow for
evaluating the CNS penetration of a drug.
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Caption: The BCR-ABL signaling pathway, which promotes cell proliferation and inhibits
apoptosis.
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Caption: A generalized workflow for evaluating the CNS penetration of a therapeutic agent.

Conclusion
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The available evidence strongly suggests that Vodobatinib has superior CNS penetration
compared to nilotinib. This is a critical advantage for its potential use in treating
neurodegenerative diseases like Parkinson's, where achieving therapeutic concentrations in
the brain is paramount. While nilotinib has shown some clinical activity in CNS relapse of
leukemia despite its low CSF/plasma ratio, Vodobatinib's ability to exceed its inhibitory
concentration in the CSF at tolerable doses makes it a more promising candidate for CNS-
targeted therapies. Further research and clinical trials will be essential to fully elucidate the
therapeutic implications of these differences in CNS penetration.

 To cite this document: BenchChem. [A Comparative Guide to CNS Penetration: Vodobatinib
vs. Nilotinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181848#comparing-the-cns-penetration-of-
vodobatinib-and-nilotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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